Isobutyl 2-(methylamino)benzoate

Flavor Fragrance Solid-Phase Formulation

Isobutyl 2-(methylamino)benzoate (CAS 65505-24-0) is a solid anthranilate ester (m.p. ~70°C) uniquely suited for dry powder blends, encapsulation, and solid-state flavor/fragrance delivery where liquid anthranilates fail. Its exceptionally low vapor pressure (0.000824 mmHg) and high Log Kow (4.21) deliver prolonged fragrance longevity and substantivity on skin and fabrics. FEMA GRAS (4149) and JECFA (1548) approved for food flavoring. Demonstrated efficacy as a non-lethal bird repellent for agricultural applications. Ideal for oil-based flavors, solid air fresheners, and long-lasting fine fragrance base notes. ≥95% purity. In stock for immediate B2B procurement.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 65505-24-0
Cat. No. B019027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyl 2-(methylamino)benzoate
CAS65505-24-0
Synonymsisobutyl 2-(methylamino)benzoate; Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester; ISOBUTYLN-METHYLANTHRANILATE; Isobutyl-2-(methylamino)benzoat; 2-(methylamino)-benzoic acid 2-methylpropyl ester; N-Methylanthranilic acid isobutyl ester
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)C1=CC=CC=C1NC
InChIInChI=1S/C12H17NO2/c1-9(2)8-15-12(14)10-6-4-5-7-11(10)13-3/h4-7,9,13H,8H2,1-3H3
InChIKeyWKYZGTHZBSYUFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery slightly soluble in water, Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyl 2-(methylamino)benzoate (CAS 65505-24-0): Technical Procurement Overview for Flavor, Fragrance, and Specialty Applications


Isobutyl 2-(methylamino)benzoate (CAS 65505-24-0), also known as isobutyl N-methylanthranilate, is an aromatic benzoate ester with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol [1]. It is structurally characterized by a 2-(methylamino)benzoate core esterified with an isobutyl group, placing it within the anthranilate class of compounds widely utilized for their organoleptic and bioactive properties [2]. The compound is recognized as a flavoring agent (FEMA 4149, JECFA 1548) and is supplied commercially at purities of ≥95-97% [3].

Isobutyl 2-(methylamino)benzoate (CAS 65505-24-0): Why In-Class Analogs Are Not Interchangeable


Within the anthranilate ester family, small structural modifications—such as the choice of alkyl ester (methyl, ethyl, isobutyl) or the presence of an N-methyl group—dramatically alter key physicochemical and safety parameters. These differences manifest in melting point (solid vs. liquid handling), hydrophobicity (LogP range 1.9–4.2), water solubility (10–1860 mg/L), and regulatory classification (Cramer Class II vs. III), all of which directly impact formulation compatibility, environmental fate, and toxicological risk assessment [1][2]. Consequently, substituting one anthranilate for another without accounting for these specific, quantifiable differences can lead to formulation failure, non-compliance with safety thresholds, or altered functional performance [3].

Isobutyl 2-(methylamino)benzoate (CAS 65505-24-0): Head-to-Head Quantitative Differentiation from Key Anthranilate Analogs


Solid Physical State at Room Temperature Enables Distinct Formulation and Handling Compared to Liquid Analogs

Isobutyl 2-(methylamino)benzoate is a pale yellow solid at ambient temperature with a reported melting point of approximately 70 °C [1]. In contrast, the closest analogs—methyl anthranilate, ethyl anthranilate, and dimethyl anthranilate (methyl N-methylanthranilate)—are all liquids at room temperature, with melting points of 24 °C, 13–15 °C, and 17–19 °C, respectively [2][3]. This fundamental difference in physical state directly impacts its utility in solid dosage forms, powder blends, and manufacturing processes where a crystalline solid is required.

Flavor Fragrance Solid-Phase Formulation Powder Handling

Higher Hydrophobicity (Log Kow 4.21) Drives Different Environmental Partitioning and Bioaccumulation Potential

The target compound exhibits a Log Kow (octanol-water partition coefficient) of 4.21, as reported in the RIFM safety assessment based on USEPA (2012) data [1]. This value is substantially higher than that of methyl anthranilate (Log Kow ~2.26), ethyl anthranilate (Log Kow ~2.76), and dimethyl anthranilate (Log P ~2.69–3.08) [2][3]. The increased hydrophobicity, driven by the isobutyl ester moiety, has direct implications for its environmental compartment behavior and its classification under in silico toxicology assessments.

Environmental Fate QSAR Regulatory Risk Assessment LogP

Dramatically Reduced Water Solubility (10.15 mg/L) Alters Formulation Compatibility with Aqueous Systems

The target compound has a measured water solubility of only 10.15 mg/L at 25 °C [1]. This is approximately 180-fold lower than the water solubility of methyl anthranilate (1860 mg/L) and 40-fold lower than that of ethyl anthranilate (413.6 mg/L) [2][3]. This extreme hydrophobicity makes the compound essentially water-insoluble for practical formulation purposes, in stark contrast to its more polar, lower-molecular-weight analogs.

Formulation Solubility Aqueous Compatibility Flavor Delivery

Lower Vapor Pressure (0.000824 mmHg at 20 °C) Results in Prolonged Odor Tenacity Compared to More Volatile Analogs

Isobutyl 2-(methylamino)benzoate exhibits a vapor pressure of 0.000824 mmHg at 20 °C [1]. This is approximately 15-fold lower than the vapor pressure of methyl anthranilate (0.0124 mmHg at 20 °C) and 2.4-fold lower than that of ethyl anthranilate (0.002 mmHg at 20 °C) [2][3]. The lower vapor pressure, a direct consequence of the larger isobutyl ester group, translates to reduced volatility and a longer-lasting scent profile in fragrance applications.

Fragrance Tenacity Volatility Perfumery Odor Longevity

Different Cramer Classification (Class III) Imposes Distinct Regulatory Risk Thresholds Versus Class II Analogs

Based on expert judgment of its chemical structure, isobutyl 2-(methylamino)benzoate is assigned a Cramer Class III (High) classification [1]. In contrast, both methyl anthranilate and ethyl anthranilate are classified as Cramer Class II (Intermediate) [2][3]. This classification directly impacts the Threshold of Toxicological Concern (TTC) applied in safety assessments: Class III materials have a lower TTC (1.5 µg/kg-bw/day) compared to Class II (9 µg/kg-bw/day), reflecting a higher perceived potential for toxicity requiring more conservative exposure limits.

Toxicology Regulatory Compliance TTC Safety Assessment

Demonstrated Avian Repellency Equivalent to Dimethyl Anthranilate (DMA) in Controlled Behavioral Assays

In a direct behavioral comparison, isobutyl methyl anthranilate (isobutyl 2-(methylamino)benzoate) was found to be as aversive as dimethyl anthranilate (DMA) to European starlings (Sturnus vulgaris) in controlled feeding experiments [1]. This finding places the compound within a select group of anthranilates that exhibit potent repellency, alongside methyl, ethyl, and isobutyl anthranilate. The study demonstrated that physicochemical parameters controlling volatility were positively correlated with avoidance behavior.

Avian Repellent Wildlife Management Behavioral Assay Crop Protection

Isobutyl 2-(methylamino)benzoate (CAS 65505-24-0): High-Value Application Scenarios Based on Quantitative Differentiation


Solid-Phase Flavor and Fragrance Formulations

Leveraging its solid physical state at room temperature (m.p. ~70 °C), isobutyl 2-(methylamino)benzoate is uniquely suited for dry powder blends, encapsulation in solid matrices, and tablet-based flavor/fragrance delivery systems where liquid anthranilates (m.p. 13–24 °C) are incompatible [1]. Its grapefruit and fruity organoleptic profile combined with low volatility (vapor pressure 0.000824 mmHg at 20 °C) [2] ensures prolonged scent release in solid air fresheners and potpourri applications.

Long-Lasting Fragrance Base Notes and Fixative Applications

The compound's significantly lower vapor pressure relative to methyl and ethyl anthranilate (15× and 2.4× lower, respectively) [1] makes it an ideal candidate for formulating long-lasting base notes in fine fragrances and personal care products. Its high Log Kow (4.21) and extremely low water solubility (10.15 mg/L) further contribute to its substantivity on skin and fabrics, enhancing fragrance longevity and reducing wash-off.

Avian Repellent for Crop Protection and Livestock Feed Preservation

Validated by direct behavioral assays showing aversiveness equivalent to dimethyl anthranilate (DMA) in European starlings [1], isobutyl 2-(methylamino)benzoate can be deployed as a non-lethal bird repellent. Potential applications include spraying on agricultural crops, incorporating into livestock feed to prevent consumption and spillage, or adding to granulated pesticides to deter accidental ingestion by non-target avian species . This application leverages a functional bioactivity distinct from its flavor/fragrance use.

Oil-Based and Emulsion Flavor Delivery Systems

Given its extremely low water solubility (10.15 mg/L) and high hydrophobicity (Log Kow 4.21) [1], isobutyl 2-(methylamino)benzoate is poorly suited for clear, water-based beverages. However, these same properties make it an excellent candidate for oil-based flavor systems, emulsions, and encapsulated flavors where partitioning into the oil phase is desired. Its JECFA status (no safety concern at current intake levels) and FEMA GRAS designation [2] support its use in food flavoring applications at appropriate concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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